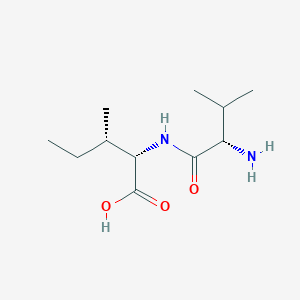

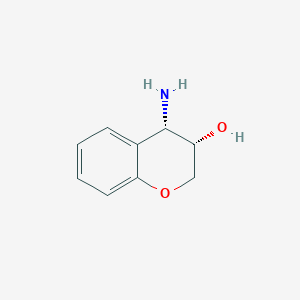

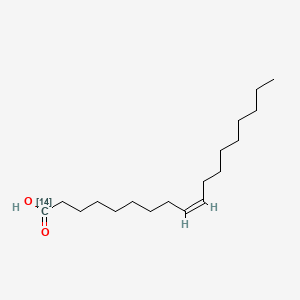

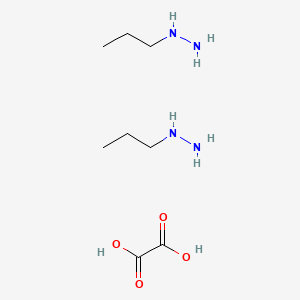

(3S,4S)-4-Aminochroman-3-OL

Descripción general

Descripción

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s appearance and odor.

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It may include the types of reactions used, the reagents and conditions required, and the yield and purity of the product.Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include information about the reagents and conditions required for the reactions, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include information about its reactivity with other substances.Aplicaciones Científicas De Investigación

1. β-Adrenergic Blocking Agents

(3S,4S)-4-Aminochroman-3-OL and its derivatives, specifically cis- and trans-4-Aminochroman-3-ols, have been studied for their potential as β-adrenergic blocking agents. These compounds have been synthesized and analyzed, with their configurations established through stereospecific reactions and proton N.M.R. spectra analysis (Lap, Williams, Lim, & Jones, 1979).

2. Synthesis of Chroman-2-ones and α-Amino Acids

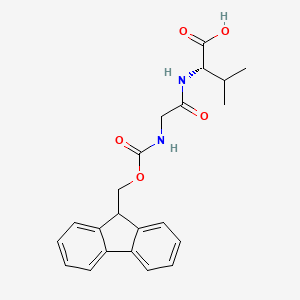

A study by Chandrasekhar et al. (2017) developed a method for the synthesis of chroman-2-ones and α-amino acids, which are significant due to their biological activities. This involved the treatment of phenols with Erlenmeyer-Plochl (Z)-azlactones and AlCl3, yielding cis-3-aminochroman-2-ones. These compounds are important for generating 3,4-disubstituted chroman-2-ones and β,β-diarylalanine derivatives with high stereoselectivity (Chandrasekhar, Tsay, Pradhan, & Hwu, 2017).

3. HIV Protease Inhibitors

Enantiomerically pure isomers of 4‐Aminochroman‐3‐ol, specifically used as precursors in the synthesis of novel HIV second-generation protease inhibitors, have been prepared using a lipase-catalyzed kinetic acylation. This process showed excellent enantioselectivities with the use of biocatalysts like Pseudomonas cepacea and Candida antarctica B lipases (Recuero, Gonzalo, Brieva, & Gotor, 2006).

4. Enantiomerically Pure 3-Aryloxy-2-hydroxypropanoic Acids

The synthesis of enantiomerically pure 3-aryloxy-2-hydroxypropanoic acids, as intermediates in the production of 4-aminochroman-3-ols, has been achieved. This involved the oxidation of (R)-3-chloropropane-1,2-diol and subsequent reactions with sodium phenoxide, highlighting the potential of these compounds in synthesizing nonracemic 4-aminochroman-3-ols (Bredikhina, Pashagin, Kurenkov, & Bredikhin, 2014).

5. Fluorescent Sensor for Aluminum Ion Detection

6-amino-5-((4-bromobenzylidene)amino)-2-mercaptopyrimidin-4-ol, a derivative of 4-Aminochroman-3-OL, has been used as a fluorescent sensor for selective recognition of aluminum ion, demonstrating "OFF-ON type" mode in the presence of Al3+ ion. This sensor has applications in bacterial cell imaging and logic gate applications (Yadav & Singh, 2018).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It may also include information about safe handling and disposal procedures.

Direcciones Futuras

This involves discussing potential future research directions. It may include suggestions for further studies to confirm or expand upon the results obtained so far.

I hope this general information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!

Propiedades

IUPAC Name |

(3S,4S)-4-amino-3,4-dihydro-2H-chromen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-9-6-3-1-2-4-8(6)12-5-7(9)11/h1-4,7,9,11H,5,10H2/t7-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPRWKWUBCZNJO-APPZFPTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C2O1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](C2=CC=CC=C2O1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433099 | |

| Record name | 4(S)-Aminochroman-3(S)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4S)-4-Aminochroman-3-OL | |

CAS RN |

58810-67-6 | |

| Record name | 4(S)-Aminochroman-3(S)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[3.1.1]heptane, 2-[(chlorodimethylsilyl)methyl]-6,6-dimethyl-](/img/structure/B1588630.png)

![Bis[3-(trimethoxysilyl)propyl] fumarate](/img/structure/B1588633.png)

![2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1588646.png)

![[(1R)-1-Phenylethyl]-prop-2-enylazanium](/img/structure/B1588650.png)